molecular formula C16H9BrO B11756598 7-Bromonaphtho[1,2-b]benzofuran

7-Bromonaphtho[1,2-b]benzofuran

Cat. No.: B11756598
M. Wt: 297.14 g/mol
InChI Key: FAHHZSWXOUVTNP-UHFFFAOYSA-N
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Description

Contextualization of Fused Benzofuran (B130515) Systems in Contemporary Organic Chemistry

Fused benzofuran systems are integral to modern organic chemistry due to their widespread presence in biologically active natural products and synthetic compounds. rsc.orgnih.gov Benzofuran derivatives are recognized as crucial heterocyclic scaffolds in the framework of medicinally important organic molecules. nih.govacs.org Researchers have extensively investigated these compounds for their therapeutic potential, with studies revealing activities against a range of diseases, including cancer, bacterial and viral infections, and inflammatory conditions. nih.govnih.govresearchgate.netnih.gov Beyond medicinal chemistry, the unique electronic properties of fused benzofuran systems make them valuable in materials science. They are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaic devices. nih.govmdpi.com The synthesis of these complex scaffolds remains an active and challenging area of research, with chemists continuously devising novel and efficient methodologies for their construction. nih.govorganic-chemistry.org

Significance of Polycyclic Aromatic Heterocycles in Advanced Chemical Research

Polycyclic aromatic heterocycles (PAHs), the broader class to which naphthobenzofurans belong, are of considerable importance in advanced chemical research. These molecules, which contain fused aromatic rings with at least one heteroatom, exhibit unique electronic and photophysical properties. Their rigid and planar structures are key to their function, enabling applications in materials science for devices like organic light-emitting diodes (OLEDs). acs.orguni-rostock.de In the realm of medicinal chemistry, the planarity of these systems allows them to intercalate with DNA, a mechanism that underpins the development of various anticancer agents. mdpi.com The field of hetero-PAHs is driven by both the development of new synthetic reactions and the creation of novel target molecules with specific optical, electronic, or pharmacological properties. uni-rostock.de Furthermore, these compounds are studied in environmental science as markers for various processes. nih.gov

Unique Attributes of Bromine Substitution within Naphthobenzofuran (B12659138) Scaffolds for Research Applications

The introduction of a bromine atom onto the naphthobenzofuran scaffold, as seen in 7-Bromonaphtho[1,2-b]benzofuran, imparts unique attributes that are highly valuable for research applications. Halogenation, and specifically bromination, is a critical strategy in synthetic chemistry for several reasons.

Firstly, the bromine atom acts as a versatile synthetic handle. It is a good leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of functional groups (e.g., aryl, alkyl, alkynyl), enabling the construction of more complex and diverse molecular architectures from the brominated precursor.

Secondly, the position of the bromine substituent can influence the regioselectivity of subsequent reactions, directing further functionalization to specific sites on the molecule. mdpi.com For example, the synthesis of derivatives like 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan relies on the presence of the bromine atom on the naphthofuran skeleton. nih.gov

Overview of Scholarly Research Trajectories for this compound

Scholarly research concerning this compound primarily positions it as a key intermediate or building block in organic synthesis. While extensive studies on the compound's specific applications are not widely published, its structure suggests a clear research trajectory. The presence of the reactive bromo-substituent makes it an ideal starting material for the synthesis of a variety of more complex naphtho[1,2-b]benzofuran derivatives.

Research efforts would likely involve using this compound in palladium-catalyzed cross-coupling reactions to create new carbon-carbon and carbon-heteroatom bonds. This would allow for the systematic exploration of structure-activity relationships by synthesizing a library of derivatives with different substituents at the 7-position. These new compounds could then be screened for potential applications in materials science (as organic semiconductors) or in medicinal chemistry (as potential therapeutic agents), leveraging the known properties of the parent naphthobenzofuran scaffold. The synthesis of related structures, such as 7-bromonaphtho[2,1-b]furan analogues, underscores the utility of this brominated scaffold in constructing larger, functional molecules. nih.gov

Compound Data

Physicochemical Properties of this compound

Property Value
CAS Number 2172929-14-3 guidechem.comchemicalbook.com
Molecular Formula C16H9BrO guidechem.comchemicalbook.com
Molecular Weight 297.15 g/mol guidechem.comchemicalbook.com
Appearance White to Light yellow powder to crystal tcichemicals.com
Purity >98.0% (GC) tcichemicals.com
Boiling Point 442.9 ± 18.0 °C (Predicted)

| Density | 1.557 ± 0.06 g/cm³ (Predicted) |

Table of Mentioned Compounds

Compound Name
This compound
Naphtho[1,2-b]benzofuran
Benzofuran

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromonaphtho[1,2-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO/c17-13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHHZSWXOUVTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 7 Bromonaphtho 1,2 B Benzofuran

Foundational Annulation and Cyclization Approaches

The construction of the tetracyclic naphtho[1,2-b]benzofuran core is the primary challenge. This can be achieved through various modern synthetic reactions that form the critical furan (B31954) ring fused to the naphthalene (B1677914) system.

Formal [3+2] Cycloaddition Reactions in Naphthobenzofuran (B12659138) Synthesis

While not the most common route, formal [2+2] cycloaddition followed by rearrangement or [3+2] cycloaddition reactions represent a potential pathway for constructing the benzofuran (B130515) moiety. Annulation of a suitable aryne with a furan derivative, followed by subsequent trapping, can lead to complex benzofuran structures. For instance, a cascade reaction involving the [2+2] annulation of an aryne with dimethylformamide (DMF) followed by trapping with a sulfur ylide has been utilized to synthesize 2-aroyl benzofurans, demonstrating the potential of cycloaddition-based strategies in building the benzofuran core.

Brønsted Acid-Mediated Cyclizations and Annulations

Brønsted acids are effective catalysts for intramolecular cyclization reactions to form heterocyclic systems. In the context of naphthobenzofuran synthesis, a plausible strategy involves the dehydrative cyclization of a suitably positioned hydroxy-biaryl precursor. For example, a 2-hydroxy-2'-vinyl-1,1'-binaphthyl derivative could undergo an acid-catalyzed intramolecular hydroalkoxylation, where the phenol (B47542) oxygen attacks the activated alkene to forge the furan ring.

These reactions are often promoted by strong acids like trifluoromethanesulfonic acid (TfOH) and can proceed under relatively mild conditions. The efficiency of these cyclizations can be high, providing a direct route to the polycyclic core. The development of enantioselective versions of these cyclizations using chiral phosphoric acids has also been reported for related structures, highlighting the sophistication of this approach. monash.eduacs.orgnih.gov

Table 1: Representative Conditions for Brønsted Acid-Catalyzed Cyclization

Catalyst (mol%) Solvent Temperature Yield (%) Reference
TfOH (5 mol%) Ethanol Varies 40-99% monash.edu
(R)-TPS-BPA (10 mol%) Toluene Reflux 63-99% acs.org

Transition Metal-Catalyzed Intramolecular C-O Bond Formations

Transition metal catalysis, particularly with palladium or copper, is a powerful and widely used method for constructing benzofurans. nih.gov A common strategy is the intramolecular cyclization of an ortho-alkynylphenol derivative. For the synthesis of a naphthobenzofuran, this would involve a 2-alkynyl-3-hydroxynaphthalene or a 1-(2-hydroxyphenyl)alkynylnaphthalene precursor. Catalysts such as indium(III) halides have been shown to effectively catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzofurans. organic-chemistry.org

Another prominent pathway is the palladium-catalyzed intramolecular C-O coupling of a halogenated precursor, such as a 2-(2'-bromophenoxy)naphthalene. This reaction, a variation of the Buchwald-Hartwig amination, forms the critical ether linkage that completes the furan ring. The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated. researchgate.net

Directed Bromination and Functionalization Protocols

Once the naphtho[1,2-b]benzofuran skeleton is formed, or by using a brominated starting material, the bromine atom must be placed regioselectively at the C7 position.

Regioselective Bromination in Polycyclic Aromatic Systems

Electrophilic aromatic bromination is the most direct method for introducing a bromine atom onto the aromatic core. mdpi.com The regiochemical outcome in a complex polycyclic system like naphtho[1,2-b]benzofuran is dictated by the electronic properties of the fused ring system. The oxygen atom in the furan ring acts as an activating, ortho-para-directing group, while the annulated benzene (B151609) rings also influence the positions of electrophilic attack.

Achieving high regioselectivity for the 7-position requires careful selection of brominating agents and conditions. Reagents such as N-Bromosuccinimide (NBS) in solvents like carbon tetrachloride or with silica (B1680970) gel can provide high selectivity in certain aromatic systems. mdpi.comresearchgate.net For complex substrates, theoretical calculations such as Fukui Indices can help predict the most likely sites for electrophilic substitution. nih.gov Some halogen additions have been shown to significantly enhance the biological activity of benzofuran derivatives, making regioselective halogenation a critical step. nih.gov

Table 2: Common Reagents for Regioselective Aromatic Bromination

Reagent Conditions Selectivity Reference
N-Bromosuccinimide (NBS)/Silica Gel Varies Good for specific substrates mdpi.comresearchgate.net
Tetraalkylammonium tribromides Varies High para-selectivity for phenols mdpi.comresearchgate.net

Cross-Coupling Strategies for Precursor Synthesis (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures which are key precursors to naphthobenzofurans. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide. wikipedia.org

A viable strategy for 7-Bromonaphtho[1,2-b]benzofuran could involve synthesizing the core via a Suzuki reaction as the key step. For example, one could couple a suitably substituted dihalonaphthalene with a (2-hydroxyphenyl)boronic acid. Alternatively, a more convergent approach would be to couple a bromo-substituted naphthylboronic acid with a bromo-substituted phenol derivative. Subsequent intramolecular C-O bond formation would then yield the target skeleton, with the bromine atom already in place. The development of highly active palladium catalysts with specialized phosphine (B1218219) ligands allows these couplings to proceed with high efficiency and broad substrate scope, even at room temperature with low catalyst loadings. researchgate.netnih.govnih.gov

Table 3: Typical Suzuki-Miyaura Reaction Components

Component Examples Purpose Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles Facilitates the catalytic cycle libretexts.org
Ligand SPhos, P(t-Bu)₃, Di-alkylbiaryl phosphines Stabilizes and activates the catalyst nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species nih.govacs.org

| Solvent | Toluene, Dioxane, THF/Water | Solubilizes reactants and reagents | researchgate.net |

Emerging Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in catalysis and process design are paving the way for more sustainable and efficient routes to complex molecules. These innovations are centered around minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents.

Metal-Free Catalysis for Naphthobenzofuran Derivative Formation

The reliance on transition metals in traditional cross-coupling and cyclization reactions for benzofuran synthesis is being challenged by the emergence of metal-free catalytic systems. These approaches offer the significant advantage of avoiding contamination of the final product with residual metal impurities, which is a critical consideration in pharmaceutical applications.

Hypervalent iodine reagents have been successfully employed for the metal-free cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org For instance, using stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) has proven effective. organic-chemistry.org Furthermore, a catalytic version of this reaction has been developed using 10 mol% of (diacetoxyiodo)benzene as the catalyst in the presence of m-chloroperbenzoic acid, providing good to excellent yields of 2-arylbenzofurans. organic-chemistry.orgnih.gov These methods, while demonstrated for simpler benzofurans, lay the groundwork for their potential application in the synthesis of more complex naphthobenzofuran systems. The development of metal-free protocols is a significant step towards cleaner and more cost-effective synthetic processes. nih.gov

Application of Organocatalysis in Benzofuran Ring Construction

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and the construction of complex molecular architectures. In the context of benzofuran synthesis, N-heterocyclic carbenes (NHCs) have shown considerable promise.

A notable application of NHC organocatalysis is the enantioselective synthesis of functionalized benzofuran-3(2H)-ones. mdpi.com This method utilizes an intramolecular Stetter reaction of β,β-disubstituted Michael acceptors, facilitated by terpene-derived triazolium salts as NHC precursors. mdpi.com This process allows for the construction of five-membered rings containing a fully-substituted quaternary stereogenic center with high yields and excellent enantioselectivities (up to 99% ee). mdpi.com While this specific example leads to benzofuran-3(2H)-ones, the underlying principles of using organocatalysts to facilitate key bond-forming reactions are highly relevant to the synthesis of the broader class of benzofuran derivatives, including naphthobenzofurans. The ability to control stereochemistry is a significant advantage of this approach.

Electrochemical Synthesis for Functionalized Benzofuran Scaffolds

Electrochemical methods are gaining traction as a green and powerful tool in organic synthesis, offering a way to drive redox reactions without the need for chemical oxidants or reductants. acs.orgnih.gov This approach aligns well with the principles of green chemistry by minimizing waste and often allowing for milder reaction conditions.

The electrochemical synthesis of functionalized benzofurans has been demonstrated through the cyclization of 2-alkynylphenols with various diselenides. nih.govacs.org This galvanostatic electrolysis, conducted in an undivided cell with platinum electrodes, proceeds under oxidant-, base-, and metal-free conditions at room temperature. nih.gov The reaction shows good functional group compatibility and provides the desired benzofuran derivatives in high yields. nih.govacs.org Another innovative electrochemical method involves the radical-polar crossover carbo-cyclization of alkenyl-tethered arenediazonium salts, providing access to functionalized benzofurans. acs.org This redox-neutral process avoids the need for costly photocatalysts and offers tunability through the adjustable redox potentials. acs.org A continuous-flow electrochemical system has also been developed for the synthesis of C-3 halogenated benzofurans from 2-alkynylanisoles and potassium halides, operating under transition-metal- and oxidant-free conditions. bohrium.com

Adherence to Green Chemistry Principles in Process Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. wjpmr.com Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. wjpmr.com

In the synthesis of benzofuran derivatives, several strategies have been employed that adhere to these principles. One-pot syntheses, which combine multiple reaction steps into a single operation, are particularly noteworthy. For example, a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst and a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol offers an environmentally friendly route. nih.govacs.org The use of DES as a solvent is a significant green innovation, as they are often biodegradable and have low toxicity.

The use of catalysis is a cornerstone of green chemistry. elsevier.es Palladium-catalyzed reactions, while involving a metal, can be designed to be highly efficient, requiring only small amounts of the catalyst. elsevier.es Furthermore, the development of one-pot processes that combine steps like iron(III)-catalyzed halogenation and subsequent copper-catalyzed O-arylation reduces the need for purification of intermediates, saving time, solvents, and energy. acs.org The ultimate goal is to design processes that are not only efficient and selective but also inherently safer and more sustainable. wjpmr.comelsevier.es

Investigative Studies on the Reactivity and Reaction Mechanisms of 7 Bromonaphtho 1,2 B Benzofuran

Chemical Reactivity of the Bromine Substituent

The carbon-bromine bond at the C7 position is a key site for functionalization. Its reactivity is characteristic of aryl halides, making it amenable to a range of modern synthetic methodologies.

Explorations of Nucleophilic Substitution Reactions

While direct nucleophilic substitution on an unactivated aryl halide like 7-Bromonaphtho[1,2-b]benzofuran is typically challenging, related syntheses of the naphthobenzofuran (B12659138) skeleton demonstrate the viability of such pathways under specific conditions. For instance, the synthesis of 9-methoxynaphtho[1,2-b]benzofuran proceeds via a mechanism initiated by the nucleophilic attack of a naphthalen-1-olate on 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com In this process, the nitro group activates the aryl ring, facilitating the displacement of the bromide ion. mdpi.com

This suggests that the bromine atom on the this compound ring system could be susceptible to nucleophilic aromatic substitution (SNAr) if a strongly electron-withdrawing group were present elsewhere on the ring to activate the substrate. In the absence of such activation, the reaction likely proceeds through a proposed base-mediated annulation mechanism where a nucleophile, such as an olate, first displaces the bromine, followed by an intramolecular cyclization that forms the furan (B31954) ring. mdpi.com The use of a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is often crucial in these reactions to favor substitutions involving anionic nucleophiles. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. This compound is an ideal candidate for such reactions, allowing for the introduction of a wide array of substituents at the C7 position.

Negishi Coupling: This reaction couples organic halides with organozinc compounds to form C-C bonds. wikipedia.org It is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. For a substrate like this compound, this would allow for the introduction of alkyl, alkenyl, aryl, and other organic fragments. While specific examples utilizing this exact substrate are not detailed in the surveyed literature, conditions developed for other complex aryl bromides provide a clear blueprint. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds by coupling aryl halides with amines. amazonaws.com The development of specialized phosphine (B1218219) ligands has enabled the coupling of a vast range of amines, including primary and secondary amines, anilines, and even amides, under relatively mild conditions. amazonaws.comchemrxiv.org The reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. researchgate.net Studies on other complex bromo-aromatic systems show that a variety of palladium precatalysts, ligands, and bases can be employed to achieve high yields. researchgate.netkit.edu

Below is a table of representative conditions for these cross-coupling reactions, which are applicable to this compound based on studies with analogous aryl bromides.

Reaction TypePalladium PrecatalystLigandBaseSolventTypical Coupling Partner
Negishi CouplingPd(OAc)₂, Pd₂(dba)₃SPhos, CPhos, XPhosNot requiredTHF, TolueneAlkylzinc halides, Arylzinc halides
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃XantPhos, BINAP, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃, DBUToluene, Dioxane, DMFPrimary/secondary amines, Anilines, Amides

Transformations of the Naphthobenzofuran Core

Beyond the reactivity of the bromine substituent, the fused aromatic and heterocyclic core of this compound can participate in various transformations.

Ring-Opening and Ring-Expanding Transformations of Fused Benzofurans

The furan ring within the benzofuran (B130515) moiety is susceptible to transformations that can lead to either ring-opening or the formation of new, expanded ring systems. Research on simpler benzofurans has shown that palladium-catalyzed reactions can lead to such outcomes. For example, a one-step direct arylation and ring-closure of benzofuran with 2-iodophenol (B132878) can yield a fused dihydrobenzofuro[3,2-b]benzofuran structure. nih.gov Interestingly, under prolonged reaction times, this fused product can undergo a subsequent ring-opening, demonstrating the dynamic nature of the benzofuran core under catalytic conditions. nih.gov This Heck-type oxyarylation mechanism suggests that the C2-O bond of the furan ring in this compound could be similarly cleaved under appropriate palladium catalysis, potentially leading to novel, larger ring structures or functionalized open-chain compounds. nih.gov

Mechanistic Pathways of Cascade Reactions and Rearrangements

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are an efficient method for building molecular complexity. The synthesis of the naphtho[1,2-b]benzofuran skeleton itself often involves cascade mechanisms. A notable example is the base-mediated reaction of a substituted bromo-nitro-aryl compound with a naphthol derivative. mdpi.com The proposed mechanism involves a sequence of (i) nucleophilic aromatic substitution to displace the bromide, followed by (ii) an intramolecular cyclization where the newly formed phenoxide attacks the carbon bearing the nitro group, leading to the formation of the furan ring and the expulsion of a nitrite (B80452) ion. mdpi.com

Furthermore, other cascade reactions have been developed to construct the naphtho[1,2-b]furan (B1202928) core, such as the Indium(III)-catalyzed formal [3+2] cycloaddition of a naphthoquinone with a β-ketoamide, which proceeds regioselectively to form naphtho[1,2-b]furan-3-amides. dntb.gov.ua While these are synthetic routes to the core, the mechanisms involved—cycloadditions, radical cyclizations, and sequential nucleophilic attacks—provide insight into the inherent reactivity of the system and its potential for further rearrangement and transformation. mdpi.comdntb.gov.uanih.gov

Kinetic and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies are essential for fully understanding reaction mechanisms, optimizing conditions, and predicting reactivity. Such analyses can distinguish between different possible pathways, for example, a stepwise versus a concerted mechanism. For instance, studies on related benzopyran compounds have used a combination of kinetic data (second-order rate constants) and thermodynamic parameters (Gibbs free energy) to definitively prove a one-step hydride transfer mechanism. mdpi.com

Advanced Computational and Theoretical Investigations

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 7-Bromonaphtho[1,2-b]benzofuran, one would expect the HOMO to be distributed across the electron-rich aromatic system, while the LUMO would also be delocalized over the fused rings.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -5.0 to -7.0 eV Indicates electron-donating ability
LUMO Energy -1.0 to -3.0 eV Indicates electron-accepting ability

Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would provide. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MESP) and Charge Distribution Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. An MESP map of this compound would likely show negative potential (red/yellow regions) around the oxygen atom of the benzofuran (B130515) moiety and potentially near the bromine atom due to its lone pairs, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict and help interpret experimental spectra.

Theoretical Vibrational Spectroscopy (e.g., FT-IR)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the theoretical spectrum of this compound, each vibrational mode (stretching, bending, etc.) could be assigned to a specific calculated frequency. This would be instrumental in interpreting an experimental FT-IR spectrum of the compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These calculations, when compared to experimental data, can confirm the molecular structure and aid in the assignment of complex spectra. For this compound, computational NMR would help to unambiguously assign the signals for each of the hydrogen and carbon atoms in its complex fused-ring structure.

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts

Atom Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
... ... ...

Note: This table is a template. Populating it requires specific computational and experimental data which is currently unavailable for this compound.

Analysis of Reactivity Descriptors and Reaction Pathways

Beyond FMO analysis, DFT can be used to calculate a range of reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors provide quantitative measures of a molecule's reactivity. Furthermore, computational methods can be employed to map out potential reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction mechanisms in which this compound might participate.

Modeling of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed computational and theoretical investigations specifically modeling the supramolecular interactions of this compound, such as hydrogen bonding and π-π stacking, are not extensively available in the current body of scientific literature. While research exists on related benzofuran derivatives and naphthofuran systems, direct computational studies on the specific intermolecular forces governing the crystal packing and molecular recognition of this compound are sparse.

However, general principles of computational chemistry and supramolecular theory allow for a theoretical projection of its interaction modes. The bromine atom, with its potential for halogen bonding, and the extended aromatic system, conducive to π-π stacking, are expected to be key determinants in its supramolecular assembly.

Halogen Bonding: The bromine atom in the 7-position introduces the possibility of halogen bonding, a directional, non-covalent interaction where the halogen acts as an electrophilic species. This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole. This positive region can then interact favorably with nucleophilic moieties such as lone pairs on oxygen or nitrogen atoms, or with the π-electron clouds of aromatic systems. The strength and directionality of these bonds can significantly influence the crystal engineering of halogenated organic compounds.

π-π Stacking: The planar, electron-rich naphtho[1,2-b]benzofuran core is highly susceptible to π-π stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, would play a crucial role in the solid-state packing of the molecule. Computational models for similar polycyclic aromatic systems often reveal parallel-displaced or T-shaped stacking geometries to be energetically favorable. For instance, studies on a related compound, 7-Bromo-2-methyl-1-(phenyl-sulfon-yl)naphtho[2,1-b]furan, have shown that its crystal structure is stabilized by aromatic π-π stacking interactions. nih.gov In this related molecule, the centroid-centroid distances between stacked brominated benzene (B151609) rings and the central benzene ring of the naphthofuran system are 3.889 (3) and 3.981 (3) Å. nih.gov

Computational Approaches: The theoretical modeling of these interactions typically employs quantum mechanical methods, such as Density Functional Theory (DFT). physchemres.orgnih.gov These calculations can predict optimized geometries of molecular dimers and larger aggregates, as well as the binding energies associated with different types of supramolecular interactions. The selection of an appropriate functional is critical for accurately describing the non-covalent interactions that govern these systems. nih.gov For a comprehensive understanding, Atoms in Molecules (AIM) theory can be utilized to analyze the electron density and characterize the nature of these weak interactions. nih.gov

While specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated from such computational studies, based on findings for analogous aromatic systems.

Table 1: Hypothetical Interaction Parameters for this compound Dimers (Note: This table is illustrative and not based on published data for the specific compound)

Interaction TypeGeometric ParameterCalculated Value
π-π StackingCentroid-to-Centroid Distance3.5 - 4.0 Å
Interplanar Angle0 - 20°
Horizontal Displacement1.5 - 2.0 Å
Halogen Bonding (Br···O)Interaction Distance2.8 - 3.2 Å
C-Br···O Angle160 - 180°

Further dedicated computational studies are necessary to fully elucidate the specific supramolecular behavior of this compound and to quantify the energetic contributions of its various non-covalent interactions. Such studies would be invaluable for the rational design of novel materials with desired solid-state properties.

Sophisticated Spectroscopic Characterization of 7 Bromonaphtho 1,2 B Benzofuran

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed snapshot of the molecule's conformation in the solid state. For derivatives of naphtho[1,2-b]benzofuran, this analysis is crucial for confirming the planar arrangement of the fused ring system and the exact position of the bromine substituent.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be inferred. The crystal structure of related benzo[b]naphtho[2,1-d]furan (B3422070) derivatives has been successfully determined using this method, confirming their molecular geometry. semanticscholar.org The planarity of the benzofuran (B130515) ring system is a key feature often confirmed by these studies. researchgate.net The absolute configuration of chiral derivatives can also be determined, as demonstrated by the analysis of similar complex heterocyclic compounds. beilstein-journals.org

Table 1: Representative Crystallographic Data for a Naphtho[1,2-b]benzofuran Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.1869(3)
b (Å)18.0636(10)
c (Å)13.1656(7)
β (°)96.763(3)
Volume (ų)1697.28(15)
Z8
Note: Data presented is for a representative benzofuran derivative and serves as an illustrative example. researchgate.net Specific data for 7-Bromonaphtho[1,2-b]benzofuran would require dedicated experimental analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₆H₉BrO. chemicalbook.com The high resolution of this technique allows for the differentiation between ions of very similar mass, providing a high degree of confidence in the assigned formula.

In addition to the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern. The bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of similar intensity separated by two mass units. This pattern is a key signature for identifying brominated compounds. Analysis of the fragmentation can also provide structural information by revealing stable fragments formed through the loss of specific groups.

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[M]⁺ (C₁₆H₉⁷⁹BrO)⁺295.9886
[M+2]⁺ (C₁₆H₉⁸¹BrO)⁺297.9865
Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed connectivity and environment of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

¹H NMR: The proton NMR spectrum reveals the chemical shifts, coupling constants, and integration of each proton, providing information about its electronic environment and neighboring protons. The aromatic region of the spectrum for this compound is expected to be complex due to the fused ring system.

¹³C NMR: The carbon NMR spectrum shows the chemical shifts of each unique carbon atom. The number of signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). ucl.ac.uk

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals in the complex aromatic system of this compound. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Protons and Carbons in Naphtho[1,2-b]benzofuran Derivatives

NucleusChemical Shift Range (ppm)
Aromatic Protons (¹H)6.0 - 9.5 pdx.edu
Aromatic Carbons (¹³C)100 - 150 ucl.ac.uk
Note: Specific chemical shifts for this compound will depend on the specific electronic effects of the bromine substituent and the fused ring system.

Photophysical Spectroscopy for Electronic Transition and Emission Characteristics

Photophysical spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic properties of a molecule. The extended π-conjugated system of this compound is expected to give rise to distinct absorption and emission spectra.

UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of naphtho[1,2-b]benzofuran derivatives typically shows multiple bands in the UV and visible regions, characteristic of the aromatic chromophore.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, fluorescent molecules emit light at a longer wavelength. The fluorescence spectrum provides information about the excited state properties and can be influenced by factors such as solvent polarity and the presence of heavy atoms like bromine, which can enhance intersystem crossing and potentially lead to phosphorescence. The photophysical properties of similar carboline derivatives have been studied in different solvents, showing solvent-dependent shifts in their emission spectra. beilstein-journals.org

Table 4: Representative Photophysical Data for a Fused Aromatic System

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
Dichloromethane350450
Acetonitrile (B52724)348445
Dimethyl Sulfoxide (B87167)352455
Note: Data presented is for a representative fused aromatic system and serves as an illustrative example. beilstein-journals.org The specific photophysical properties of this compound would require experimental measurement.

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Semiconductor Materials and Optoelectronic Devices

Fused heteroaromatic molecules like 7-Bromonaphtho[1,2-b]benzofuran are of significant interest for the development of organic semiconductor materials. The core structure's ability to facilitate π-electron overlap between adjacent molecules in the solid state is crucial for efficient charge mobility. Derivatives of the closely related benzo[b]naphtha[2,1-d]furan (also known as α-brasan) are actively studied as precursors for creating larger, π-conjugated systems designed to enhance intermolecular electronic communication. wikipedia.org The commercial availability of this compound as an "OLED Material Intermediate" underscores its role in this sector. echemi.com

The naphthobenzofuran (B12659138) framework is a component of advanced materials used in Organic Light-Emitting Diodes (OLEDs). While specific device data for this compound is often proprietary, the role of similar brominated aromatic compounds is well-documented. For instance, in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, a key technology for highly efficient OLEDs, brominated building blocks are crucial.

A study on asymmetric TADF emitters based on a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor showed that introducing a bromine atom to the acceptor unit significantly enhances the rate of reverse intersystem crossing (kRISC), a critical parameter for TADF efficiency. nih.govchemicalbook.com This increase, from 0.8 x 10⁵ s⁻¹ in the non-brominated version to 2.4 x 10⁵ s⁻¹ in the brominated analogue, facilitates the harvesting of triplet excitons for light emission. chemicalbook.com Furthermore, the bromine substitution led to a notable increase in the photoluminescence quantum yield (PLQY) from 0.84 to 0.92 in the doped film state. chemicalbook.com These findings highlight the potential of using brominated naphthobenzofuran structures like this compound to construct highly efficient blue-emitting OLEDs.

Table 1: Performance of Brominated vs. Non-Brominated TADF Emitters

Emitter kRISC (s⁻¹) PLQY (Doped Film) Max. External Quantum Efficiency (EQE)
OBA-O (Non-Brominated) 0.8 x 10⁵ 0.84 17.8%
OBA-BrO (Brominated) 2.4 x 10⁵ 0.92 Not specified in source

Data sourced from a study on OBA-based TADF emitters. chemicalbook.com

The structural characteristics of naphthobenzofurans also make them promising for use in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). The planarity and extensive conjugation of the core are beneficial for charge transport, a critical factor for both solar cell efficiency and transistor mobility.

Research on copolymers incorporating the angular-shaped naphtho[1,2-b;5,6-b′]difuran unit—a close relative of the naphtho[1,2-b]benzofuran core—has demonstrated excellent hole mobility in OFETs. researchgate.net For example, a copolymer PNDF3-T-DPP exhibited hole mobilities as high as 0.56 cm² V⁻¹ s⁻¹ after thermal annealing. researchgate.net In the realm of OPVs, benzodifuran (BDF)-based copolymers have achieved high power conversion efficiencies, demonstrating that these building blocks can compete with more established benzodithiophene (BDT) counterparts. nih.gov The electron-rich nature of the dibenzofuran (B1670420) moiety, a substructure of naphthobenzofuran, contributes to high triplet energy and thermal stability, making it ideal for these applications.

Tailoring of Optoelectronic Properties

The specific optoelectronic properties of this compound can be finely tuned through its distinct chemical features—the bromine substituent and the fused aromatic system.

The photophysical properties of aromatic compounds are heavily influenced by their size and the presence of heavy atoms. The fused ring system of naphtho[1,2-b]benzofuran creates a large, rigid, and planar structure. This extensive π-conjugation typically leads to a red-shift in absorption and emission spectra compared to smaller benzofuran (B130515) analogues.

The bromine atom has a significant impact due to the "heavy-atom effect," which promotes intersystem crossing between singlet and triplet excited states. As seen in the OBA-based TADF emitters, this can increase the rate of reverse intersystem crossing, which is beneficial for OLED applications. nih.govchemicalbook.com In other applications, this effect can be used to enhance phosphorescence or to modulate the lifetime of excited states. The electron-withdrawing nature of bromine can also influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the band gap and the color of emission.

A key goal in materials science is the ability to engineer molecules with specific light-emitting properties. This compound serves as a platform for such engineering. The bromine atom is a versatile functional group that can be replaced with various other moieties through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions).

This chemical reactivity allows for the systematic modification of the core structure to tune its emission wavelength and enhance its fluorescence quantum yield (Φf). For example, attaching electron-donating groups can shift the emission to longer wavelengths (a bathochromic shift), while adding electron-withdrawing groups can cause a blue-shift (a hypsochromic shift). The molecular rigidity of the naphthobenzofuran core provides a good starting point for high quantum yield, as it minimizes non-radiative decay pathways that arise from molecular vibrations. By strategically adding substituents, researchers can further rigidify the structure or introduce specific electronic effects to optimize the emissive properties for a desired application. For instance, the introduction of a bromine atom into the OBA acceptor molecule led to a significant increase in the photoluminescence quantum yield from 0.84 to 0.92. chemicalbook.com

Table 2: Impact of Substitution on Photophysical Properties of Related Aromatic Systems

Compound System Substitution Effect on Emission Effect on Quantum Yield
Benzofuran Derivatives -NHCH₃, -OH Minor bathochromic shift Varies with substituent
OBA Emitters Bromination Blue emission Increased from 0.84 to 0.92

Data compiled from studies on benzofuran derivatives and OBA emitters. chemicalbook.com

Precursors for Novel Polycyclic Aromatic Hydrocarbons with Specific Electronic or Optical Characteristics

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with fascinating electronic and optical properties that depend on their size, shape, and edge structure. wikipedia.org this compound is an ideal precursor for the synthesis of larger, more complex PAHs.

The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. For example, a Suzuki coupling reaction could be used to connect two molecules of this compound, creating a dimer with an even more extended π-system. Alternatively, it could be coupled with other aromatic boronic esters to build novel, asymmetric PAHs. This bottom-up synthetic approach allows for precise control over the final structure, enabling the creation of materials with tailored electronic band gaps, charge transport properties, or specific light-absorption and emission characteristics for use in advanced electronic devices.

Supramolecular Chemistry and Engineered Assemblies

Rational Design of Supramolecular Architectures Utilizing 7-Bromonaphtho[1,2-b]benzofuran

The rational design of supramolecular architectures hinges on the predictable nature of non-covalent interactions. The structure of this compound offers several key features that can be exploited for the controlled assembly of molecules. The presence of a bromine atom is particularly significant, as it can participate in highly directional halogen bonding. rsc.orgnih.gov This, combined with the planar, electron-rich naphthobenzofuran (B12659138) core, allows for the engineering of specific solid-state packing arrangements.

The design principles for supramolecular assemblies of this compound are rooted in the strategic placement of functional groups that promote specific intermolecular contacts. The bromine atom on the naphthyl portion of the molecule introduces a site for electrophilic interaction, capable of forming robust connections with electron-rich atoms. nih.gov Furthermore, the extensive aromatic system provides a large surface area for π-π stacking interactions, which are crucial in the formation of columnar or layered structures. mdpi.com By understanding and controlling these interactions, it is possible to guide the self-assembly process towards desired architectures with tailored properties.

Investigation of Non-Covalent Interactions Driving Self-Assembly Processes

The self-assembly of this compound into ordered structures is governed by a combination of non-covalent interactions. The most prominent of these are halogen bonding and π-π stacking, with the potential for weak hydrogen bonding to also play a role.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs due to the anisotropic distribution of electron density around the covalently bonded bromine, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom. nih.gov This electrophilic region can then interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on an oxygen or nitrogen atom, or even the π-electron cloud of another aromatic system. rsc.orgnih.gov The directionality and strength of halogen bonds make them a powerful tool for controlling the orientation of molecules within a crystal lattice. researchgate.net

π-π Stacking: The large, planar aromatic core of naphtho[1,2-b]benzofuran facilitates significant π-π stacking interactions. mdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The stacking can occur in various geometries, such as face-to-face or offset arrangements, leading to the formation of one-dimensional stacks or two-dimensional sheets. These extended structures are critical in defining the electronic properties of the resulting material.

Interaction TypeKey Structural FeaturePotential Role in Assembly
Halogen BondingBromine AtomDirectional control of molecular packing
π-π StackingNaphthobenzofuran CoreFormation of columnar or layered structures
Hydrogen BondingBenzofuran (B130515) OxygenStabilization of the crystal lattice

Formation of Ordered Structures and Host-Guest Chemistry

The interplay of the aforementioned non-covalent interactions can lead to the formation of highly ordered crystalline structures. The combination of directional halogen bonds and non-directional π-π stacking can result in complex three-dimensional networks. For instance, halogen bonds might link molecules into chains or sheets, which are then further organized by π-π interactions between the aromatic cores.

The potential for host-guest chemistry with this compound also exists. The electron-rich cavity formed by the aromatic system could encapsulate smaller guest molecules. The size and shape of the cavity can be tuned by modifying the substitution pattern on the naphthobenzofuran skeleton, leading to selective binding of specific guests. This opens up possibilities for applications in sensing, separation, and controlled release. The formation of such host-guest complexes would be driven by a combination of van der Waals forces, π-π interactions, and potentially halogen bonding between the host and guest.

Prospective Research Directions and Scholarly Outlook

Exploration of Unconventional Synthetic Routes and Derivatization Strategies

The synthesis of the naphtho[1,2-b]benzofuran scaffold can be achieved through various established methods, often involving intramolecular cyclization of precursors. researchgate.net However, future research is poised to explore more unconventional and efficient synthetic pathways. These may include visible-light-mediated photocatalysis and metal-free cyclization reactions, which offer greener and more atom-economical alternatives to traditional methods. nih.gov For instance, leveraging riboflavin (B1680620) tetraacetate as a photocatalyst has shown promise in the synthesis of naphthofurans, accommodating a wide range of functional groups. acs.org

The bromine atom at the 7-position serves as a versatile handle for a multitude of derivatization strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing a diverse range of functional groups at this position. wikipedia.orgnih.govlibretexts.org The Suzuki coupling, for example, allows for the formation of carbon-carbon bonds by reacting the bromo-compound with various organoboron reagents, enabling the synthesis of a library of derivatives with tailored electronic and photophysical properties. nih.govmdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, opening the door to novel amine-functionalized naphthobenzofurans. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov

Future investigations will likely focus on expanding the scope of these cross-coupling reactions with novel catalysts and reaction partners. The development of catalyst systems with high efficiency and selectivity will be crucial for accessing a wider variety of derivatives. acs.org Furthermore, exploring orthogonal coupling strategies, where different halogen atoms on the same molecule can be selectively functionalized, could lead to the synthesis of highly complex and multifunctional molecules based on the 7-bromonaphtho[1,2-b]benzofuran core.

Deeper Elucidation of Structure-Property Relationships for Predictive Material Design

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is paramount for designing new materials with specific functionalities. The introduction of different substituents at the 7-position via derivatization can significantly impact the compound's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its photophysical characteristics, including absorption and emission spectra. nih.govsemanticscholar.org

Computational modeling, particularly using Density Functional Theory (DFT), will play a crucial role in predicting these properties before synthesis. semanticscholar.orgphyschemres.org By calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potentials, and charge transport properties, researchers can screen potential derivatives and identify promising candidates for specific applications. physchemres.org This predictive approach can significantly accelerate the materials discovery process and reduce the need for extensive experimental work. nih.gov

Future research will focus on developing more accurate and sophisticated computational models that can reliably predict not only the electronic and photophysical properties but also other important characteristics like solid-state packing, charge carrier mobility, and device performance. physchemres.org This will involve the use of advanced theoretical methods and the development of quantitative structure-property relationship (QSPR) models. Experimental validation of these computational predictions through detailed characterization of synthesized compounds will be essential for refining the models and establishing robust design principles.

Expansion of Advanced Applications in Emerging Technologies

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies, particularly in the field of organic electronics. researchgate.net The extended π-conjugated system of the naphthobenzofuran (B12659138) core suggests potential for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In OFETs, the ability to tune the HOMO and LUMO energy levels through derivatization is crucial for achieving efficient charge injection and transport. rsc.orgrsc.org By introducing electron-donating or electron-withdrawing groups at the 7-position, the charge carrier mobility (both hole and electron) can be modulated. frontiersin.org Future research will involve the synthesis of a range of derivatives and the fabrication and characterization of OFET devices to evaluate their performance.

For OLED applications, the focus will be on developing derivatives that exhibit high photoluminescence quantum yields and tunable emission colors. rsc.org The bromine atom can be replaced with various chromophoric moieties to achieve emission across the visible spectrum. The high triplet energy of similar dibenzofuran-based materials suggests that naphthobenzofuran derivatives could also be suitable as host materials for phosphorescent OLEDs. nih.gov

Beyond organic electronics, the biological activity of benzofuran (B130515) derivatives suggests that this compound and its derivatives could also be explored for applications in medicinal chemistry. lbp.worldrsc.orgnih.gov

Continued Emphasis on Sustainable and Scalable Production Methodologies

As the potential applications of this compound and its derivatives become more apparent, the development of sustainable and scalable production methods will be of paramount importance. rsc.orgrsc.orgresearchgate.net Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and expensive catalysts, which are not ideal for large-scale production. rsc.orgrsc.org

Future research will need to focus on developing greener synthetic routes that utilize renewable starting materials, environmentally benign solvents, and energy-efficient processes. rsc.orgrsc.org This includes the exploration of catalytic systems that are highly efficient and can be easily recovered and reused. rsc.org The principles of green chemistry, such as atom economy and waste reduction, will be guiding factors in the design of new synthetic strategies. rsc.orgrsc.org

Furthermore, ensuring the scalability of these synthetic processes is crucial for translating laboratory-scale discoveries into commercially viable technologies. This will involve process optimization to maximize yields and minimize costs, as well as the development of continuous flow processes as an alternative to traditional batch production. Addressing the challenges of sustainable and scalable production will be a key factor in realizing the full potential of this compound and its derivatives in various technological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-Bromonaphtho[1,2-b]benzofuran, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The synthesis of this compound involves bromination strategies on naphthobenzofuran precursors. Evidence from indeno[1,2-b]benzofuran synthesis (e.g., using TPAB as a phase-transfer catalyst) suggests that catalytic efficiency, solvent choice, and reaction time significantly impact yields . For example, TPAB-mediated reactions achieve >90% yields for structurally analogous compounds in 20–25 minutes under mild conditions . However, direct routes for the target compound may require optimization, as one method using bromophenol and naphthol derivatives reported a low yield of 16% . Researchers should explore alternative catalysts (e.g., Pd or Rh complexes) and stepwise bromination protocols to minimize side reactions.

Q. How should researchers interpret and validate NMR spectral data for this compound?

  • Methodological Answer : 1H and 13C NMR data for benzofuran derivatives are highly sensitive to substituent positioning. For example, in compound 3d (a dimethyl-substituted indeno[1,2-b]benzofuran), distinct chemical shifts at δ 1.48–1.52 ppm correspond to methyl groups, while aromatic protons appear at δ 6.8–8.2 ppm . Researchers should compare spectral data across synthetic batches and reference computational predictions (e.g., DFT-calculated shifts) to resolve ambiguities. Contradictions may arise from impurities or regioisomers, necessitating advanced techniques like 2D NMR (COSY, HSQC) for structural confirmation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies on benzofuran derivatives, such as thieno[3,2-b]benzofuran, reveal that bromine’s electron-withdrawing effects increase electrophilicity at specific positions . Using software like Gaussian or ORCA, researchers can calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices, and bond dissociation energies to identify reactive sites. For instance, the C-Br bond in this compound may exhibit lower bond order compared to C-H bonds, suggesting susceptibility to nucleophilic substitution .

Q. How can kinetic models resolve discrepancies in oxidative degradation studies of brominated benzofuran derivatives?

  • Methodological Answer : Kinetic mechanisms for benzofuran oxidation (e.g., dibenzofuran in jet-stirred reactors) highlight the role of oxygenated intermediates and temperature-dependent pathways . Conflicting data may arise from variations in experimental setups (e.g., concentration, pressure). Researchers should validate models using sensitivity analysis and cross-reference with literature datasets (e.g., phenol formation rates). For this compound, thermogravimetric analysis (TGA) coupled with mass spectrometry could elucidate decomposition pathways and activation energies .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer : SAR studies require systematic substitution of functional groups and in vitro bioassays. For example, replacing bromine with chlorine or methyl groups in analogous compounds (e.g., 7-chloronaphtho[1,2-b]benzofuran) alters antibacterial efficacy . Researchers should employ molecular docking to assess interactions with target proteins (e.g., bacterial enzymes) and correlate results with experimental IC50 values. Evidence from benzofuran-based anticancer agents (e.g., mitochondrial ROS modulation) suggests prioritizing assays for oxidative stress and apoptosis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.